![molecular formula C19H13ClN2O4S B2506561 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-48-2](/img/structure/B2506561.png)
4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of a series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives has been explored, which includes compounds with various substituents. These compounds were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines such as 2-aminophenols, 2-aminothiophenol, and o-phenylenediamines. The synthesis process led to the creation of compounds with a carbamoyl substituent at position 5, which were further dehydrated to form corresponding nitriles. The in vitro antitumor activity of these compounds was evaluated, with one compound showing significant activity against non-small cell lung cancer and melanoma cell lines .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate has been characterized by the dihedral angle between the sulfonyl and benzoyl benzene rings, which is 84.4°. This structural information is crucial as it can influence the compound's interaction with biological targets and its overall bioactivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the benzenesulfonamide derivatives are crucial for understanding the compound's reactivity and potential for further chemical modifications. The dehydration of carbamoyl substituents to form nitriles is an example of the chemical transformations that these compounds can undergo, which may affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate are exemplified by its ability to form hydrogen bonds in the crystal structure. Each water molecule in the crystal forms four hydrogen bonds with three different molecules of the compound, indicating a high propensity for intermolecular interactions. These interactions are responsible for the formation of layers in the crystal structure, which can be significant for the solubility and stability of the compound .
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
This compound is part of novel classes of sulfonamides showing strong inhibition of therapeutically relevant human carbonic anhydrases, playing a critical role in enzyme prosthetic groups for zinc-binding when employed as carbonic anhydrase inhibitors. A study highlighted its potential in facilitating ring-forming cascades critical in producing [1,4]oxazepine-based primary sulfonamides, which exhibited significant inhibitory effects on carbonic anhydrases, underscoring its importance in therapeutic applications beyond traditional drug use (Sapegin et al., 2018).
Microbial Transformation for Derivative Synthesis
Research has also explored the microbial transformation of closely related compounds to obtain new derivatives. For instance, one study focused on transforming 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine using fungi, resulting in various derivatives. This demonstrates the biotechnological potential of such compounds in generating novel substances with possible scientific and industrial applications (Jiu et al., 1977).
Anticancer Potential and Molecular Structure
Another area of research involves the synthesis of novel derivatives with potential anticancer activity. For instance, derivatives synthesized as potential anticancer agents showed remarkable activity against human tumor cell lines, indicating their promise as therapeutic agents. This highlights the compound's role in the development of new anticancer drugs, emphasizing its structural importance and therapeutic potential beyond its primary chemical properties (Sławiński et al., 2012).
Pharmacological Evaluation for GPCR Affinity
Further studies have evaluated the influence of the chlorine substitution pattern on pharmacology at GPCRs, including H1R, H4R, and 5-HT2AR. This research provides insights into how specific structural modifications can affect receptor selectivity and specificity, offering a foundation for the development of new drugs targeting a range of conditions, including allergies, inflammation, and psychiatric disorders (Naporra et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of dopamine signaling. This can result in changes in motor control, mood, and behavior. The compound may also have therapeutic effects in conditions associated with the overactivity of dopaminergic pathways, such as schizophrenia and bipolar disorder .
properties
IUPAC Name |
4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSKNRZTJJMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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